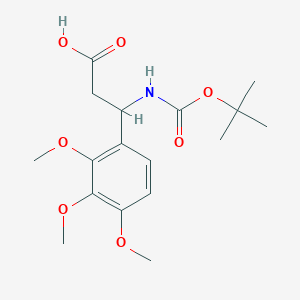
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The trimethoxyphenyl group may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the trimethoxy groups, resulting in different chemical properties and reactivity.
3-tert-Butoxycarbonylamino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains two methoxy groups instead of three, affecting its steric and electronic properties.
Uniqueness
3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C17H25NO7 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-13(19)20)10-7-8-12(22-4)15(24-6)14(10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20) |
Clé InChI |
MPIZGBBADRFNOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



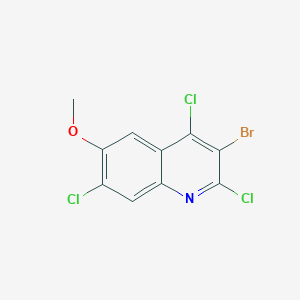
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
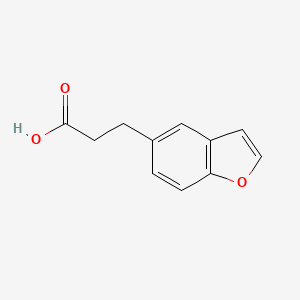
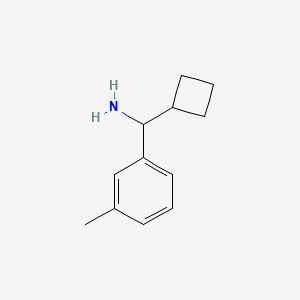
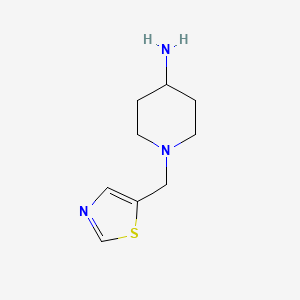
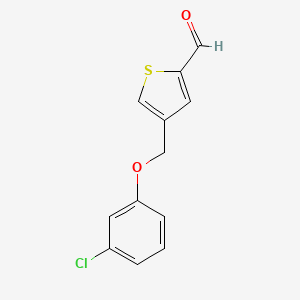
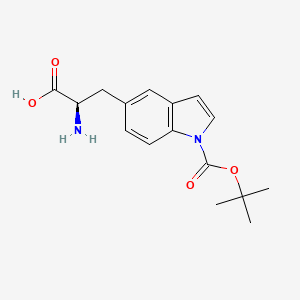
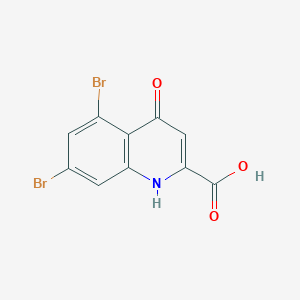
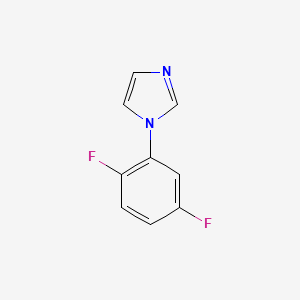
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)
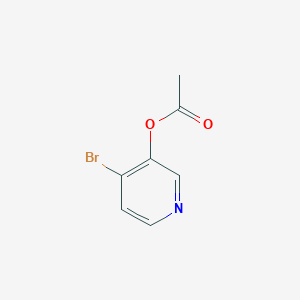
![1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B12994159.png)
